molecular formula C7H7NO4 B1228449 5-Methyl-3-nitrobenzene-1,2-diol CAS No. 89791-96-8

5-Methyl-3-nitrobenzene-1,2-diol

Cat. No. B1228449
CAS RN: 89791-96-8
M. Wt: 169.13 g/mol
InChI Key: MQGZDMVKFBSAQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Methyl-3-nitrobenzene-1,2-diol often involves multistep chemical reactions including nitration, reduction, and functional group transformations. For example, a related compound, 2-Nitrobenzene-1,3-diol, was synthesized through a sequence of sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate to produce 1,3-dimethoxy-2-nitrobenzene, highlighting the complex nature of synthesizing nitrobenzene derivatives (Zhang Chun-xia, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives can include nucleophilic substitutions, reductions, and condensation reactions. The presence of nitro and hydroxyl groups in the molecule allows for a variety of chemical transformations, leading to a wide range of reaction products with diverse properties. For instance, reactions of o-halonitrobenzenes with tetrahydroisoquinolines illustrate the complexity of chemical behaviors exhibited by nitrobenzene derivatives, involving multiple roles of the reactants in a cascade of uncatalyzed aromatic substitutions and reductions (T. Nguyen et al., 2016).

Scientific Research Applications

Photometric Determination in Agriculture

The application of nitrobenzene derivatives, including compounds like 5-Methyl-3-nitrobenzene-1,2-diol, has been significant in agriculture. For example, 2:3:5:6-tetrachloronitrobenzene, a related compound, has been used as an inhibitor of sprouting and rotting of potatoes during storage. Its photometric determination is crucial for managing its concentration in agricultural applications due to toxicity concerns (Canbäck & Zajaczkowska, 1950).

Excitation Dynamics in Physical Chemistry

In the field of physical chemistry, derivatives of nitrobenzene, like 5-Methyl-3-nitrobenzene-1,2-diol, have been studied for their nonadiabatic processes in excited electronic states. This research helps understand the dynamics of these compounds when exposed to ultraviolet light, which is pivotal in various chemical and environmental applications (Saalbach et al., 2021).

Ion-Selective Electrode Development

The derivatives of nitrobenzene are utilized in developing ion-selective electrodes. For instance, 3-Methyl-1H-1,2,4-triazole-5-thiol, a nitrobenzene derivative, has been used to create a new gadolinium(III) ion-selective sensor. This application is critical in analytical chemistry for detecting specific ions in various samples (Zamani & Behmadi, 2012).

Luminescent Sensing in Material Science

In material science, nitrobenzene derivatives are used to develop novel luminescent sensors. These sensors show selective properties for detecting nitrobenzene and other ions, which is vital in environmental monitoring and the detection of explosives (Liu et al., 2016).

Synthesis in Organic Chemistry

The synthesis of various nitrobenzene derivatives, including 5-Methyl-3-nitrobenzene-1,2-diol, is an area of interest in organic chemistry. These compounds are synthesized for use in further chemical processes, highlighting their role as intermediates in the synthesis of more complex molecules (Chun-xia, 2011).

Environmental Chemistry Applications

In environmental chemistry, nitrobenzene derivatives are studied for their reduction processes. Understanding the reduction of nitrobenzene to aniline in synthetic wastewater, for instance, is crucial for environmental pollution control and wastewater treatment (Mantha et al., 2001).

Safety and Hazards

The safety information for 5-Methyl-3-nitrobenzene-1,2-diol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, and H319 . The precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

5-methyl-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGZDMVKFBSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398345
Record name 5-methyl-3-nitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitrobenzene-1,2-diol

CAS RN

89791-96-8
Record name NSC156935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-nitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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